molecular formula C6H11NO3 B13835200 (2R,5S)-5-aminooxane-2-carboxylic acid

(2R,5S)-5-aminooxane-2-carboxylic acid

Cat. No.: B13835200
M. Wt: 145.16 g/mol
InChI Key: IPZFSKQTSOMKSJ-CRCLSJGQSA-N
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Description

(2R,5S)-5-aminooxane-2-carboxylic acid is a chiral amino acid derivative with a unique structure that includes an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-aminooxane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of chiral-pool building blocks. For example, starting from (S)-proline, the compound can be synthesized through a series of reactions including the formation of an oxabicyclo[3.3.0]octane intermediate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-aminooxane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amino alcohols, and substituted oxane compounds .

Scientific Research Applications

(2R,5S)-5-aminooxane-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of (2R,5S)-5-aminooxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,5S)-5-aminooxane-2-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique oxane ring structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with enzymes and receptors that are not possible with other similar compounds .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2R,5S)-5-aminooxane-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-4-1-2-5(6(8)9)10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1

InChI Key

IPZFSKQTSOMKSJ-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@@H](OC[C@H]1N)C(=O)O

Canonical SMILES

C1CC(OCC1N)C(=O)O

Origin of Product

United States

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